molecular formula C22H20ClNO3 B12608437 5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide CAS No. 648923-99-3

5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide

Cat. No.: B12608437
CAS No.: 648923-99-3
M. Wt: 381.8 g/mol
InChI Key: IWLMMJPBBSPDSG-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide is an organic compound with a complex structure that includes a chloro group, a hydroxy group, and a phenylethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The amine group is acylated with a chloro-substituted benzoyl chloride to form the benzamide core.

    Etherification: The phenylethoxy group is introduced through an etherification reaction using phenylethanol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-hydroxy-N-[2-methyl-4-(alpha-cyano-4-chlorobenzyl)-5-chlorophenyl]benzamide
  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethoxy group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

648923-99-3

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C22H20ClNO3/c1-15-7-9-19(24-22(26)18-14-17(23)8-10-20(18)25)21(13-15)27-12-11-16-5-3-2-4-6-16/h2-10,13-14,25H,11-12H2,1H3,(H,24,26)

InChI Key

IWLMMJPBBSPDSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)OCCC3=CC=CC=C3

Origin of Product

United States

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